molecular formula C26H29N3O4S B2851204 Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946376-10-9

Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2851204
CAS No.: 946376-10-9
M. Wt: 479.6
InChI Key: HYQSZMIZOMDKRR-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structural motif in many pharmaceuticals and alkaloids . Piperidines are important synthetic fragments for designing drugs . The benzylpiperidin-1-yl component suggests that it might have some biological activity, as benzylpiperidine derivatives are known to act as monoamine releasing agents .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The chemical synthesis of related compounds involves various cyclization reactions and condensation processes, highlighting the structural diversity achievable through different synthetic routes. For example, Dieckmann cyclisation and reactions with isothiocyanates are employed to synthesize tetrahydroquinolinones and quinazolinones with potential biological activities (Proctor, Ross, & Tapia, 1972; Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

Pharmacological Applications

  • Some synthesized compounds have been evaluated for their antimicrobial activities, indicating the potential utility of these molecules in developing new therapeutic agents. The structure-activity relationship studies suggest that specific substitutions can enhance antibacterial activity, offering insights into designing more effective antimicrobial compounds (Desai, Shihora, & Moradia, 2007).

Antitumor and Anticonvulsant Activities

  • Novel derivatives of quinazolinones have been synthesized and evaluated for their antitumor and anticonvulsant activities, showing significant efficacy in vitro. These findings underscore the therapeutic potential of such compounds in treating various cancers and seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Molecular Docking Studies

  • Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, such as histone and DNA methyltransferases. These studies are crucial for discovering compounds with selective inhibitory activity against specific enzymes involved in epigenetic regulation, potentially leading to novel cancer therapies (Rotili, Tarantino, & Marrocco et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-benzylpiperidine-4-carboxylic acid with ethyl acetoacetate, followed by cyclization with thiourea and methyl esterification of the resulting carboxylic acid.", "Starting Materials": [ "4-benzylpiperidine-4-carboxylic acid", "Ethyl acetoacetate", "Thiourea", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-benzylpiperidine-4-carboxylic acid with ethyl acetoacetate in the presence of hydrochloric acid to form 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Cyclization of the above intermediate with thiourea in the presence of sodium hydroxide to form the target compound, Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Methyl esterification of the carboxylic acid group in the target compound using methanol and hydrochloric acid to obtain the final product." ] }

CAS No.

946376-10-9

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6

IUPAC Name

methyl 3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29N3O4S/c1-33-25(32)20-9-10-21-22(17-20)27-26(34)29(24(21)31)13-5-8-23(30)28-14-11-19(12-15-28)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,17,19H,5,8,11-16H2,1H3,(H,27,34)

InChI Key

HYQSZMIZOMDKRR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCC(CC3)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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